

# Spectroscopic Analysis of 1-Chloro-5-phenylpentane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Chloro-5-phenylpentane

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1-Chloro-5-phenylpentane**, also known as (5-chloropentyl)benzene. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is critical for the structural elucidation, identification, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **1-Chloro-5-phenylpentane**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.15	m	5H	Ar-H
3.53	t	2H	-CH <sub>2</sub> -Cl
2.61	t	2H	Ar-CH <sub>2</sub> -
1.83 - 1.73	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> Cl
1.71 - 1.61	m	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -
1.50 - 1.40	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Note: Predicted data based on analogous structures. Experimental verification is recommended.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
142.3	Ar-C (quaternary)
128.4	Ar-CH
128.3	Ar-CH
125.7	Ar-CH
45.0	-CH <sub>2</sub> -Cl
35.8	Ar-CH <sub>2</sub> -
32.4	-CH <sub>2</sub> -CH <sub>2</sub> Cl
31.1	Ar-CH <sub>2</sub> -CH <sub>2</sub> -
26.4	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Note: Data is based on computational predictions and requires experimental confirmation.[\[1\]](#)

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3080 - 3030	Medium	C-H stretch (aromatic)
2930 - 2850	Strong	C-H stretch (aliphatic)
1605, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
750 - 700	Strong	C-H out-of-plane bend (monosubstituted benzene)
725 - 550	Strong	C-Cl stretch

Note: Peak positions are approximate and based on typical values for the functional groups present.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
182	~15	[M] <sup>+</sup> (Molecular ion, <sup>35</sup> Cl)
184	~5	[M+2] <sup>+</sup> (Molecular ion, <sup>37</sup> Cl)
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
92	~60	[C <sub>7</sub> H <sub>8</sub> ] <sup>+</sup>
65	~30	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

Source: NIST Mass Spectrometry Data Center.[\[5\]](#)[\[6\]](#)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified **1-Chloro-5-phenylpentane** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

**$^1\text{H}$  NMR Spectroscopy:** The  $^1\text{H}$  NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves the acquisition of 16-32 scans with a relaxation delay of 1-2 seconds between pulses.

**$^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton instrument). Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. [\[5\]](#)

**Sample Preparation (Neat Liquid):** A drop of neat **1-Chloro-5-phenylpentane** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.

**Data Acquisition:** The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded over the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). [\[5\]](#)

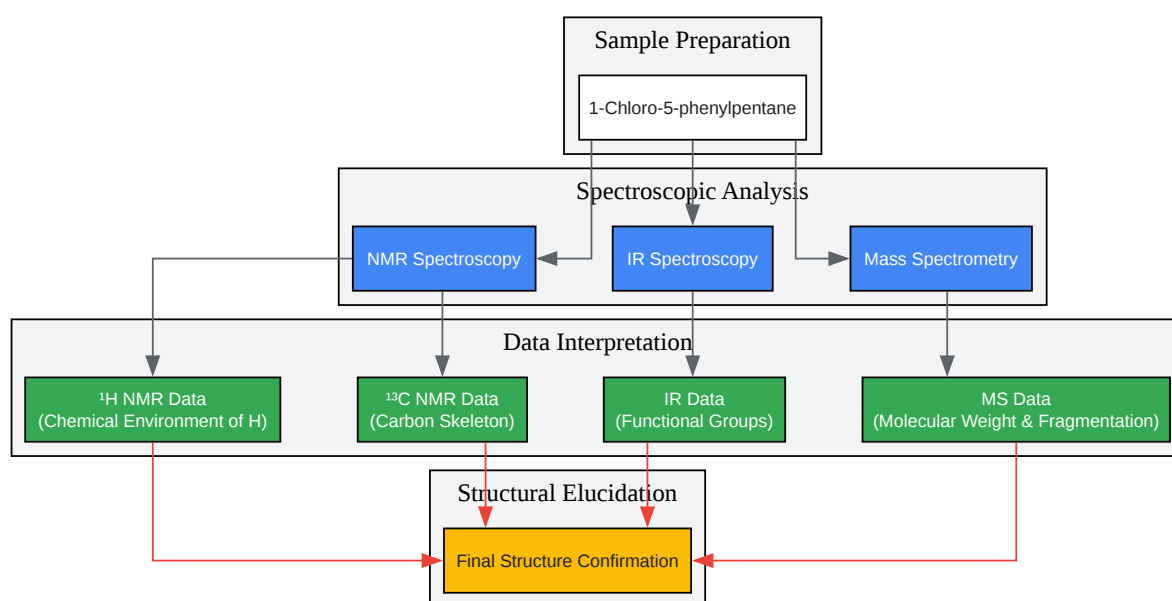
**Sample Preparation:** A dilute solution of **1-Chloro-5-phenylpentane** is prepared in a volatile organic solvent such as dichloromethane or hexane.

**GC-MS Analysis:** A small volume (e.g., 1  $\mu\text{L}$ ) of the prepared solution is injected into the gas chromatograph. The compound is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar OV-101 column).[7] The separated compound then enters the mass spectrometer.

**Ionization and Detection:** In the mass spectrometer, the molecules are typically ionized by electron impact (EI) at 70 eV. The resulting molecular ion and fragment ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-Chloro-5-phenylpentane**.



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Caption: Logical workflow for the spectroscopic analysis and structural elucidation of **1-Chloro-5-phenylpentane**.

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